

Technical Guide: Benzyltriethylammonium Chloride (BTEAC) in Drug Development

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Compound of Interest

Compound Name: *Benzyl(triethyl) ammonium hydrochloride*
Cat. No.: *B12041814*

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Executive Summary

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt serving as a critical Phase Transfer Catalyst (PTC) in pharmaceutical synthesis.^{[1][2][3][4]} Unlike simple solvents, BTEAC functions as a molecular shuttle, facilitating reaction between immiscible phases (typically aqueous/organic) by transferring anionic nucleophiles into lipophilic media.^[4] Its specific molecular weight of 227.77 g/mol and amphiphilic structure allow for precise stoichiometric control in alkylation, oxidation, and condensation reactions essential for Active Pharmaceutical Ingredient (API) production.

Part 1: Chemical Identity & Structural Analysis^{[1][5]} Molecular Specifications

BTEAC is defined by a quaternary nitrogen center bonded to three ethyl groups and one benzyl group.^{[1][2][4][5][6][7]} This asymmetry is not cosmetic; it balances hydrophilicity (for catalyst recovery) and lipophilicity (for phase transfer efficiency).^[1]

Parameter	Specification
IUPAC Name	N,N,N-Triethylbenzenemethanaminium chloride
Common Acronyms	BTEAC, TEAC, TEBA
CAS Registry Number	56-37-1
Molecular Formula	
Molecular Weight	227.77 g/mol
Appearance	White to off-white hygroscopic crystalline powder
Melting Point	185 °C (decomposes)
Solubility	(Water), Soluble in Ethanol, Methanol, Acetone

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity of the quaternary ammonium cation and its ionic association with the chloride anion.[1]

Figure 1: Connectivity of Benzyltriethylammonium Chloride showing the quaternary cationic center and associated anion.[1]

Part 2: Mechanism of Action (Phase Transfer Catalysis)[1]

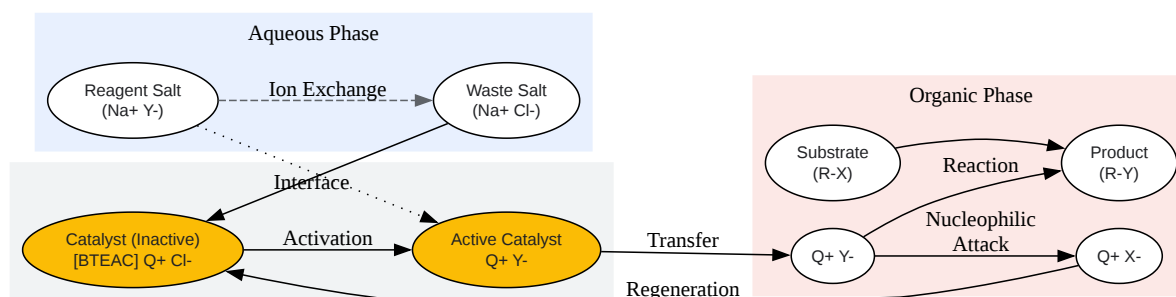
The Starks' Extraction Mechanism

In drug development, reagents often reside in incompatible phases (e.g., inorganic nucleophiles in water vs. organic electrophiles in dichloromethane). BTEAC operates via the Starks' Extraction Mechanism.[1]

- Ion Exchange (Aqueous Interface): The BTEAC cation () pairs with the target nucleophile ()

-) in the aqueous phase, releasing its chloride ion () .[1]
- Phase Transfer: The lipophilic ion pair () migrates across the interface into the organic phase.[1]
 - Reaction (Organic Phase): The nucleophile reacts with the organic substrate () to form the product () .[1]
 - Regeneration: The catalyst cation pairs with the leaving group () and returns to the interface/aqueous phase to repeat the cycle.[1]

Mechanistic Pathway Diagram



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Figure 2: The catalytic cycle of BTEAC shuttling nucleophiles between aqueous and organic phases.

Part 3: Experimental Protocols & Self-Validating Systems[1]

Protocol: High-Efficiency Alkylation of Phenylacetonitrile

This protocol demonstrates the use of BTEAC to synthesize 2-phenylbutyronitrile, a common intermediate.[1] This system is self-validating because the reaction kinetics are strictly dependent on the catalyst's ability to transfer hydroxide ions; if the BTEAC is degraded, the reaction will not proceed, serving as an immediate quality check.[1]

Materials:

- Phenylacetonitrile (1.0 eq)[1]
- Ethyl Bromide (1.2 eq)[1]
- 50% NaOH (Aqueous)[1]
- BTEAC (1.0 mol%)[1]

Methodology:

- Preparation: Charge a reactor with Phenylacetonitrile and BTEAC.
- Base Addition: Add 50% NaOH solution dropwise under vigorous stirring (critical for interfacial surface area).
- Initiation: Add Ethyl Bromide slowly, maintaining temperature (exothermic).
- Monitoring (Self-Validation):
 - Checkpoint: Extract a aliquot at T=30 min.

- Analysis: Run TLC or HPLC.[1]
- Pass Criteria:
conversion observed.[1] If
, BTEAC is likely wet or hydrolyzed.[1]
- Completion: Stir for 3-5 hours until starting material is
.
- Workup: Dilute with water, separate organic layer, wash with dilute HCl (removes BTEAC), and distill.[1]

Purity Profiling: Argentometric Titration

To verify the molecular weight and purity of a BTEAC lot before use in critical GMP steps:

- Dissolution: Dissolve
of BTEAC in
deionized water.
- Titrant:
Silver Nitrate (
).[1]
- Indicator: Potassium Chromate (
) or Potentiometric electrode.[1]
- Calculation:
[1]
 - : Volume of
(mL)[1]

- : Normality of

[1]

- : Weight of sample (g)

Part 4: Safety & Handling (MSDS Summary)

BTEAC is a quaternary ammonium compound and shares toxicity profiles with other cationic surfactants.[1]

- Hazards: Skin and eye irritant (H315, H319).[1] Harmful if swallowed (H302).[1][2][8][9]
- Respiratory: Dust is highly irritating to the upper respiratory tract.[1] Use N95 or P100 respiratory protection during weighing.[1]
- Storage:Hygroscopic. Must be stored in a tightly sealed container with desiccant. Absorption of water alters the effective molecular weight, leading to stoichiometric errors in synthesis.[1]

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